
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
Description
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide is a chiral nickel(II) complex featuring a cyclohexane-1,2-diamine backbone with two benzyl substituents on the nitrogen atoms. The ligand adopts an (1S,2S) configuration, ensuring stereochemical control in catalytic applications. The bromide counterions balance the charge of the Ni²+ center, which is coordinated by the two nitrogen atoms of the diamine ligand. This compound is primarily utilized in asymmetric catalysis, particularly in cross-coupling reactions, due to its ability to stabilize transition states and enhance enantioselectivity .
Key structural attributes include:
Propriétés
Numéro CAS |
941321-22-8 |
---|---|
Formule moléculaire |
C40H52Br2N4Ni |
Poids moléculaire |
807.385 |
Nom IUPAC |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
Clé InChI |
CENTUDXPINUWKT-BATKXJOTSA-L |
SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Solubilité |
not available |
Origine du produit |
United States |
Applications De Recherche Scientifique
Structural Characteristics
The compound features nickel in the +2 oxidation state coordinated to a chiral diamine ligand. The structure includes two benzyl groups attached to a cyclohexane backbone, which is further substituted with amine groups at the 1 and 2 positions. This configuration imparts unique stereochemical properties to the molecule, making it significant in various chemical applications.
Catalytic Applications in Organic Synthesis
Enantioselective Reactions
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide serves as an effective catalyst for enantioselective Michael additions. This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which is fundamental in organic synthesis. The Evans-Seidel catalyst, a variant of this complex, has demonstrated high enantioselectivity when applied to various substrates including substituted malonates and β-ketoesters .
Case Study: Michael Addition Reactions
A study by Evans and Seidel reported the use of Ni(II)-(bis)diamine-catalyzed Michael additions involving nitroalkenes bearing both aromatic and aliphatic residues. The reaction showcased a broad substrate scope and highlighted the ease of synthesizing this complex catalyst .
Substrate Type | Examples | Enantioselectivity |
---|---|---|
Malonates | Dimethyl malonate, Diethyl malonate | High |
β-Ketoesters | Ethyl acetoacetate, Methyl acetoacetate | High |
Nitroalkenes | Aromatic and aliphatic nitroalkenes | High |
This table summarizes the effectiveness of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide in catalyzing Michael addition reactions across various substrate types.
Potential Medicinal Applications
The compound's interactions with biological systems suggest potential applications in medicinal chemistry. Its ability to stabilize transition states during catalytic cycles enhances reaction rates and selectivity, which could be beneficial for synthesizing pharmaceutical compounds with high stereochemical purity. Further investigations into its biological interactions could reveal therapeutic applications.
Research Findings and Insights
Recent studies have emphasized the significance of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide as a catalyst in asymmetric synthesis. The compound's unique coordination geometry allows it to effectively direct reactants towards desired stereochemical outcomes. This capability is particularly valuable in the development of new drugs where stereochemistry plays a crucial role in biological activity .
Mécanisme D'action
The compound exerts its effects through its ability to coordinate with various substrates and intermediates. The nickel(2+) ion acts as a Lewis acid, facilitating electron transfer and bond formation. The molecular targets and pathways involved include DNA binding, enzyme inhibition, and redox reactions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related nickel and transition metal complexes:
Key Differences and Implications
Substituent Effects: Benzyl vs. Phosphine-Benzyl: The target compound’s benzyl groups provide steric bulk without strong electron-donating effects, making it suitable for reactions requiring moderate steric hindrance. In contrast, phosphine-containing analogues (e.g., ) offer enhanced electron-rich environments, improving catalytic activity in oxidative addition steps . Methyl vs. Benzyl: Simpler methyl-substituted diamines (e.g., ) lack the steric bulk necessary for high enantioselectivity in cross-couplings but are cost-effective for small-scale organocatalysis.
Metal Center Variability :
- Nickel(II) complexes (target compound) are redox-active, enabling cross-coupling mechanisms. Zinc(II) analogues (e.g., ) are inert in catalysis but serve as structural models.
Catalytic Performance :
Activité Biologique
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide is a complex coordination compound that has garnered attention for its biological activities, particularly in antimicrobial and catalytic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its coordination of nickel ions with the bidentate ligand derived from N1,N2-dibenzylcyclohexane-1,2-diamine. The general formula can be represented as:
This structure allows for interesting interactions with biological systems, influencing its activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of nickel complexes with dibenzylcyclohexane-1,2-diamine derivatives. A notable study synthesized a series of these derivatives and tested them against various bacterial strains. The results indicated that certain compounds exhibited significant antimicrobial activity, surpassing that of tetracycline. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Nickel(II) Complexes
Compound ID | MIC (μg/mL) | Bacterial Strain | Activity Level |
---|---|---|---|
17 | 0.0005 | Staphylococcus aureus | Highly Active |
26 | 0.001 | Escherichia coli | Highly Active |
38 | 0.032 | Pseudomonas aeruginosa | Moderately Active |
Control | 0.5 | Tetracycline | Standard Reference |
The mechanism by which these nickel complexes exert their antimicrobial effects is thought to involve the disruption of microbial cell membranes and interference with metabolic processes. The ability of nickel ions to form stable complexes with biological macromolecules may lead to alterations in enzyme activity and cellular respiration pathways.
Case Study: Synthesis and Testing
In a comprehensive study published in ChemInform, researchers synthesized several nickel(II) complexes with dibenzylcyclohexane-1,2-diamine and evaluated their antimicrobial efficacy. The study highlighted that specific structural modifications could enhance the biological activity of these compounds, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts .
Research Insights
Recent advancements in organocatalysis have also explored the use of nickel complexes in catalyzing enantioselective reactions. These reactions are crucial in pharmaceutical synthesis, where chirality plays a significant role in drug efficacy . The ability to utilize nickel(II) complexes as catalysts demonstrates their versatility beyond antimicrobial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiopure Nickel(2+) (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide?
- Methodological Answer : The synthesis typically involves resolving the stereochemistry of the cyclohexane-diamine backbone before introducing nickel. A common approach is to start with (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine, synthesized via chiral resolution using tartaric acid derivatives or enzymatic methods . The diamine is then treated with nickel bromide under inert conditions (e.g., argon) in anhydrous ethanol. Key steps include:
- Stereochemical control : Use chiral auxiliaries or asymmetric hydrogenation to ensure enantiopurity .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol/ether mixtures improves purity .
- Yield optimization : Reaction stoichiometry (1:1 NiBr₂:diamine) and refluxing for 12–24 hours enhance yields (typically 60–75%) .
Q. How can researchers confirm the stereochemical integrity of the ligand and its nickel complex?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (95:5) to separate enantiomers .
- Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound with a reference standard to verify the (1S,2S) configuration .
- Single-crystal X-ray diffraction : Resolve the crystal structure to unambiguously assign stereochemistry (e.g., bond angles and torsion angles in the cyclohexane ring) .
Q. What safety protocols are critical when handling this nickel complex in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of nickel particulates .
- Waste disposal : Collect nickel-containing waste in dedicated containers for heavy metal disposal, adhering to local regulations .
Advanced Research Questions
Q. How does the ligand’s stereochemistry influence the enantioselectivity of nickel-catalyzed asymmetric reactions?
- Methodological Answer : The (1S,2S) configuration creates a rigid chiral pocket around the nickel center, which dictates substrate orientation. For example:
- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic effects from the dibenzyl groups .
- Experimental validation : Compare catalytic performance in asymmetric hydroamination using (1S,2S) vs. (1R,2R) ligands. Higher enantiomeric excess (e.g., 90% ee vs. 10% ee) confirms stereochemical impact .
Q. How can conflicting data between spectroscopic and crystallographic analyses of the nickel complex be resolved?
- Methodological Answer :
- Case example : If NMR suggests axial coordination of a benzyl group but X-ray shows equatorial placement, cross-validate with:
- Variable-temperature NMR : Assess dynamic equilibria (e.g., ring-flipping in the cyclohexane backbone) .
- EPR spectroscopy : Probe nickel’s electronic environment to confirm coordination geometry .
- Data reconciliation : Use computational tools (e.g., Mercury CCDC) to simulate NMR spectra from crystallographic data and identify discrepancies .
Q. What strategies improve the stability of this nickel complex under catalytic conditions?
- Methodological Answer :
- Ligand modification : Introduce electron-withdrawing groups (e.g., p-tolyl in ) to enhance oxidative stability .
- Additives : Use Lewis acids (e.g., Zn(OTf)₂) to suppress ligand dissociation during catalysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize the nickel center by reducing ligand lability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.